molecular formula C23H22N2O2 B12910899 3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- CAS No. 62513-17-1

3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl-

Cat. No.: B12910899
CAS No.: 62513-17-1
M. Wt: 358.4 g/mol
InChI Key: IIJWUKXZSCVXRX-UHFFFAOYSA-N
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Description

2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is a heterocyclic compound that belongs to the class of isoxazolidines. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the isoxazolidine ring imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide typically involves a 1,3-dipolar cycloaddition reaction. This process can be carried out using C,N-diarylnitrones and alkenes. For instance, the reaction between C,N-diarylnitrones and 3,5-dimethylacryloylpyrazole alkene in the presence of a nickel (II) catalyst can yield the desired isoxazolidine derivative with high regioselectivity and yield .

Industrial Production Methods

While specific industrial production methods for 2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered heterocyclic compound with an oxygen atom next to the nitrogen.

    Isoxazoline: A related compound with similar structural features but different biological activities.

Uniqueness

2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the isoxazolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62513-17-1

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/C23H22N2O2/c1-17-10-8-9-15-20(17)24-23(26)21-16-22(18-11-4-2-5-12-18)27-25(21)19-13-6-3-7-14-19/h2-15,21-22H,16H2,1H3,(H,24,26)

InChI Key

IIJWUKXZSCVXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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